Dapagliflozin - 461432-26-8

Dapagliflozin

Catalog Number: EVT-264433
CAS Number: 461432-26-8
Molecular Formula: C21H25ClO6
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapagliflozin is classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [] In scientific research, dapagliflozin serves as a valuable tool to investigate glucose regulation, metabolic pathways, and potential therapeutic targets for various diseases, particularly diabetes and its complications. []

Mechanism of Action

Diabetes Research:

  • Type 1 Diabetes: Dapagliflozin has been explored as an adjunct therapy to insulin in type 1 diabetes, showing potential for improving glucose control, particularly in overweight patients. [] Research has focused on understanding its efficacy, safety profile, and impact on glycated hemoglobin (HbA1c) levels in this patient population. [, ]
  • Type 2 Diabetes: Dapagliflozin demonstrates efficacy in managing type 2 diabetes, primarily through its glucose-lowering effects. [, , ] Research investigates its impact on glycemic control, insulin resistance, and potential benefits on liver function, lipid metabolism, and body weight in this context. [, , ]

Cardiovascular Research:

  • Heart Failure: Dapagliflozin has emerged as a promising therapeutic agent for heart failure, demonstrating benefits in reducing the risk of cardiovascular death and hospitalization. [, , ] Research investigates its impact on cardiac function, myocardial injury, and potential antiarrhythmic effects in various heart failure models. [, , , ]
  • Atherosclerosis: Studies have explored dapagliflozin's potential to attenuate atherosclerosis, a key factor in cardiovascular disease. [] Research focuses on its impact on smooth muscle cell senescence, lipid metabolism, and plaque formation. []

Renal Research:

  • Diabetic Nephropathy: Dapagliflozin shows promise in protecting against diabetic nephropathy, a common and serious complication of diabetes. [, , ] Research investigates its effects on renal function, proteinuria, and underlying molecular mechanisms involved in renal protection. [, , ]
  • Acute Kidney Injury: Studies have explored dapagliflozin's potential to protect against acute kidney injury induced by various factors, including contrast media. [] Research aims to elucidate the mechanisms underlying its renoprotective effects in acute settings. []
Applications
  • Non-alcoholic Steatohepatitis (NASH): Dapagliflozin has shown potential in ameliorating NASH in preclinical models. [] Research investigates its effects on hepatic steatosis, inflammation, and fibrosis. []
  • Diabetic Retinopathy: Studies suggest that dapagliflozin may improve retinal dysfunction in diabetes. [] Research explores its impact on retinal vascular and neural function. []
  • Testicular Dysfunction: Dapagliflozin has demonstrated protective effects against testicular dysfunction in diabetic mice. [] Research aims to clarify the mechanisms by which it improves testicular structure and sperm quality. []

Canagliflozin

  • Compound Description: Canagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor, indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. []
  • Relevance: Canagliflozin belongs to the same drug class as dapagliflozin and shares a similar mechanism of action. [] While both are SGLT2 inhibitors used for type 2 diabetes treatment, they are distinct chemical entities and may have differing pharmacokinetic and safety profiles. []

Empagliflozin

  • Compound Description: Empagliflozin is an SGLT2 inhibitor that has demonstrated cardiorenal benefits in type 2 diabetes patients. []

Luseogliflozin

  • Compound Description: Luseogliflozin is an SGLT2 inhibitor. Studies suggest it may inhibit hypoxia-inducible factor-1 alpha (HIF-1α) expression, potentially reducing the progression of diabetic nephropathy. []

Bexagliflozin

  • Compound Description: Bexagliflozin is an SGLT2 inhibitor that, when used in conjunction with metformin, demonstrates similar efficacy and safety profiles to dapagliflozin in Chinese patients with type 2 diabetes. []
  • Relevance: Both bexagliflozin and dapagliflozin function as SGLT2 inhibitors. [] Direct comparison trials indicate near-identical effects on glycated hemoglobin (HbA1c) reduction and comparable safety profiles between the two compounds. []

Saxagliptin

  • Compound Description: Saxagliptin is a dipeptidyl peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. It works by increasing the levels of incretin hormones, which stimulate insulin release and suppress glucagon secretion. []
  • Relevance: While not structurally related to dapagliflozin, saxagliptin is combined with dapagliflozin in a fixed-dose combination tablet (QTERN) for the treatment of type 2 diabetes. [] This combination aims to provide synergistic glucose-lowering effects through their distinct mechanisms of action. []

Metformin

  • Compound Description: Metformin is a biguanide class antihyperglycemic agent widely used in the management of type 2 diabetes. It primarily works by reducing hepatic glucose production. [, , ]
  • Relevance: Metformin is frequently used in conjunction with dapagliflozin in the treatment of type 2 diabetes. [, , ] Studies have compared the efficacy and cost-effectiveness of dapagliflozin versus metformin, finding dapagliflozin to be potentially more beneficial in certain patient populations. []

YG1699

  • Compound Description: YG1699 is a novel dual inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and SGLT2. []
  • Relevance: YG1699, by inhibiting both SGLT1 and SGLT2, demonstrates a broader mechanism of action compared to dapagliflozin, which selectively targets SGLT2. [] Studies in individuals with type 1 diabetes indicate that YG1699 may offer greater post-prandial glucose reduction than dapagliflozin. []

Resveratrol

  • Compound Description: Resveratrol is a natural polyphenolic compound found in grapes and red wine. It is known to have antioxidant and anti-inflammatory properties. [] Research suggests that resveratrol improves insulin sensitivity in type 2 diabetes. []
  • Relevance: While structurally distinct from dapagliflozin, resveratrol has been studied in conjunction with it for its potential to mitigate dapagliflozin-induced renal gluconeogenesis. [] Studies suggest resveratrol may improve renal insulin signaling and attenuate the upregulation of gluconeogenic enzymes caused by dapagliflozin, leading to better glycemic control. []

Properties

CAS Number

461432-26-8

Product Name

Dapagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

JVHXJTBJCFBINQ-ADAARDCZSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Solubility

Soluble in DMSO.

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
2-(3-(4-ethoxybenzyl)-4-chlorophenyl)-6-hydroxymethyltetrahydro-2H-pyran-3,4,5-triol
BMS 512148
BMS-512148
BMS512148
dapagliflozin
forxiga

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.